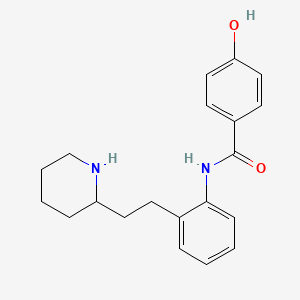![molecular formula C17H21ClN2O B14401045 N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide CAS No. 85675-21-4](/img/structure/B14401045.png)
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure This compound features a spiro[55]undecane framework, which is a bicyclic system where two rings share a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide typically involves multiple steps, starting from readily available precursors One common approach is to use a Diels-Alder reaction to construct the spirocyclic core This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions to form the spirocyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group and the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Aplicaciones Científicas De Investigación
N-(3-Chlorophenyl)-2-azaspiro[5
Chemistry: The compound’s unique structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: Its potential biological activity, including antimicrobial and anticancer properties, has been explored in various studies.
Medicine: The compound’s ability to interact with biological targets suggests potential therapeutic applications, particularly in drug development.
Industry: Its chemical stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-(3-Chlorophenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds share the spirocyclic core but may have different substituents, leading to varied chemical and biological properties.
Chlorophenyl derivatives: Compounds with a chlorophenyl group can exhibit similar reactivity patterns, particularly in substitution reactions.
Carboxamide compounds: The presence of a carboxamide group is common in many biologically active molecules, contributing to their stability and reactivity.
Uniqueness
N-(3-Chlorophenyl)-2-azaspiro[55]undec-8-ene-2-carboxamide stands out due to its combination of a spirocyclic core, a chlorophenyl group, and a carboxamide functionality
Propiedades
Número CAS |
85675-21-4 |
|---|---|
Fórmula molecular |
C17H21ClN2O |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-azaspiro[5.5]undec-9-ene-2-carboxamide |
InChI |
InChI=1S/C17H21ClN2O/c18-14-6-4-7-15(12-14)19-16(21)20-11-5-10-17(13-20)8-2-1-3-9-17/h1-2,4,6-7,12H,3,5,8-11,13H2,(H,19,21) |
Clave InChI |
LIGAHLIUHOJQRR-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC=CC2)CN(C1)C(=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


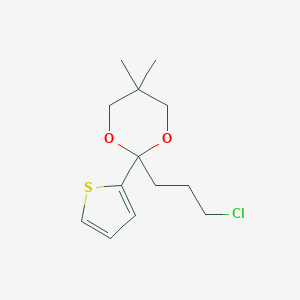
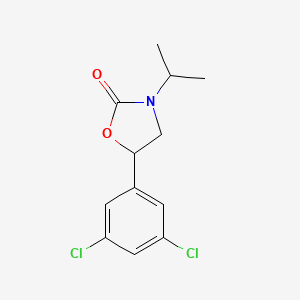
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)


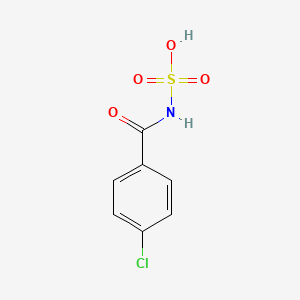
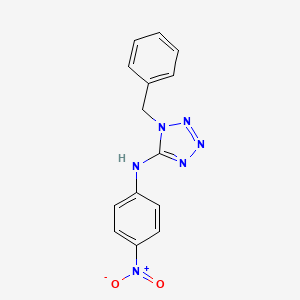
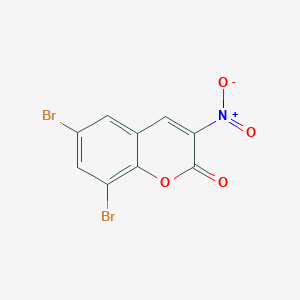

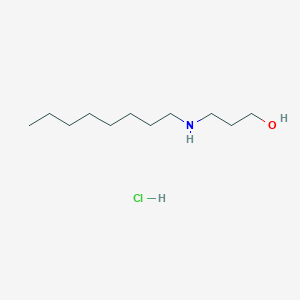
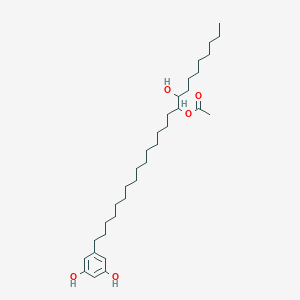

![1,3,5-Tri-tert-butyl-2-[(tert-butylsulfanyl)methyl]benzene](/img/structure/B14401035.png)
